Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate
Overview
Description
- Reactants: Intermediate from Step 1, cyanogen bromide
- Solvent: Acetonitrile
- Conditions: Stirring at room temperature
Step 3: Addition of Dichlorobenzyl Group
- Reactants: Intermediate from Step 2, 2,4-dichlorobenzyl chloride
- Solvent: Dichloromethane
- Conditions: Stirring at room temperature with a base (e.g., triethylamine)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate typically involves multi-step organic reactions. One common method starts with the preparation of the nicotinate backbone, followed by the introduction of the cyano group and the dichlorobenzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Preparation of Nicotinate Backbone
- Reactants: Ethyl nicotinate, suitable base (e.g., sodium hydride)
- Solvent: Anhydrous ethanol
- Conditions: Reflux for several hours
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and dichlorobenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines or thiols in polar solvents
Major Products
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group and dichlorobenzyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate can be compared with other similar compounds, such as:
- Methyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-methylnicotinate
- Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-methylnicotinate
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities
Properties
IUPAC Name |
ethyl 5-cyano-6-[(2,4-dichlorophenyl)methylamino]-2-phenylpyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2/c1-2-29-22(28)18-10-16(12-25)21(27-20(18)14-6-4-3-5-7-14)26-13-15-8-9-17(23)11-19(15)24/h3-11H,2,13H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYLKJXVDMNKCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131860 | |
Record name | Ethyl 5-cyano-6-[[(2,4-dichlorophenyl)methyl]amino]-2-phenyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477866-13-0 | |
Record name | Ethyl 5-cyano-6-[[(2,4-dichlorophenyl)methyl]amino]-2-phenyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477866-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-cyano-6-[[(2,4-dichlorophenyl)methyl]amino]-2-phenyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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